Dodec-2-ynedioic acid
Description
Contextualization within Alkyne Dicarboxylic Acid Chemistry
Dodec-2-ynedioic acid belongs to the broader class of alkyne dicarboxylic acids, which are organic compounds characterized by the presence of at least one carbon-carbon triple bond and two carboxyl groups. wikipedia.org The simplest member of this family is acetylenedicarboxylic acid (but-2-ynedioic acid), a well-studied compound used extensively in organic synthesis. wikipedia.orgontosight.ainih.gov The chemistry of alkyne dicarboxylic acids is rich and varied, owing to the dual reactivity of the alkyne and carboxylic acid functionalities. The alkyne group can participate in a wide array of chemical transformations, including addition reactions with halogens and hydrogen halides, hydroboration, and thiol-yne reactions. wikipedia.org
The presence of the long C12 alkyl chain in this compound introduces hydrophobic properties and flexibility, distinguishing it from its shorter-chain counterparts. This long chain can influence the physical properties of materials derived from it, such as their solubility, melting point, and crystallinity. The metabolism of long-chain dicarboxylic acids has been a subject of biochemical research, primarily focusing on their role in fatty acid oxidation. nih.govnih.gov While this research typically involves saturated dicarboxylic acids, it provides a foundation for understanding the potential biological interactions of long-chain unsaturated analogues like this compound.
Significance of this compound for Advanced Materials and Chemical Synthesis
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers. Dicarboxylic acids are fundamental building blocks for polyesters and polyamides, and the inclusion of an alkyne group within the polymer backbone opens up possibilities for post-polymerization modification. mdpi.com This "clickable" functionality allows for the introduction of various chemical moieties, enabling the tailoring of material properties for specific applications.
The synthesis of polymers from diols and dicarboxylic acids is a well-established industrial process. mdpi.com By analogy, this compound can be expected to react with diols to form polyesters with unique characteristics. The rigidity of the alkyne unit can impart thermal stability, while the long alkyl chain can provide flexibility and processability. These properties are highly desirable in the development of new performance plastics, thermoplastic elastomers, and thermosetting resins.
In the field of chemical synthesis, this compound can serve as a precursor to a variety of complex molecules. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, while the alkyne can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form intricate cyclic structures. The synthesis of long-chain alkyne derivatives is an active area of research, with applications in the preparation of bioactive molecules and functional materials. nih.gov
Current Research Gaps and Future Directions for this compound Investigations
Despite its potential, dedicated research focusing solely on this compound is limited. Much of the current understanding is extrapolated from studies on related long-chain dicarboxylic acids and shorter-chain alkyne dicarboxylic acids. A significant research gap exists in the development of efficient and scalable synthetic routes to this compound. While general methods for the synthesis of alkynes and the oxidative cleavage of alkynes to carboxylic acids are known, their application to this specific molecule needs to be optimized. organic-chemistry.orglibretexts.org
Future research should be directed towards a comprehensive characterization of the physical and chemical properties of this compound. This includes detailed spectroscopic analysis, determination of its melting point, solubility in various solvents, and an assessment of its thermal stability.
A crucial area for future investigation is the exploration of its polymerization behavior. Systematic studies on the polycondensation of this compound with a range of diols and diamines would provide valuable insights into the structure-property relationships of the resulting polymers. The potential for these polymers in applications such as biodegradable plastics, advanced coatings, and drug delivery systems warrants thorough exploration.
Structure
3D Structure
Properties
CAS No. |
821-37-4 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dodec-2-ynedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-7,9H2,(H,13,14)(H,15,16) |
InChI Key |
CMJVEIURJYLHCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Dodec 2 Ynedioic Acid and Analogues
Strategies for Alkyl Chain Elongation and Functionalization
Building the 12-carbon backbone of Dodec-2-ynedioic acid and ensuring the correct placement of its functional groups are the primary challenges in its synthesis. This involves a combination of chain elongation methods and reactions that introduce the terminal carboxyl groups and the internal alkyne.
The terminal carboxylic acid groups are a defining feature of dicarboxylic acids. wikipedia.org Several reliable methods exist in organic synthesis to introduce these functional groups. libretexts.orglibretexts.org
Oxidation of Primary Alcohols: A common and effective method is the oxidation of a long-chain diol, such as dodecane-1,12-diol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can convert the terminal primary alcohol groups into carboxylic acids. libretexts.org
Hydrolysis of Nitriles: This two-step method serves to both elongate a carbon chain and introduce a carboxylic acid. masterorganicchemistry.com The synthesis could start with a dihalide, for instance, 1,10-dibromodecane, which undergoes a nucleophilic substitution (SN2) reaction with cyanide ions (e.g., from NaCN or KCN) to form a dinitrile. Subsequent hydrolysis of the two nitrile groups, typically under strong acidic or basic conditions, yields the dicarboxylic acid, in this case, dodecanedioic acid. libretexts.orglibretexts.org
Carboxylation of Grignard Reagents: This method involves the reaction of an organometallic compound with carbon dioxide. libretexts.org A di-Grignard reagent could be prepared from a suitable dihalide. This reagent then reacts with carbon dioxide (dry ice) in an electrophilic addition, followed by acidification with a strong aqueous acid, to produce the dicarboxylic acid. libretexts.org The main limitation is the potential incompatibility of Grignard reagents with other functional groups. libretexts.org
Ozonolysis of Alkynes: The oxidative cleavage of internal alkynes with ozone (O₃) is another route to carboxylic acids. chemistrysteps.com If a cyclic alkyne precursor is used, ozonolysis can break the ring to form a linear dicarboxylic acid. For external alkynes, the reaction yields a carboxylic acid and carbon dioxide. chemistrysteps.com
Placing the triple bond specifically at the C-2 position requires careful planning. Common strategies involve either building the molecule from smaller alkyne-containing blocks or introducing the unsaturation into a pre-existing carbon chain.
Alkylation of Terminal Alkynes: A powerful method for forming C-C bonds with alkynes involves the deprotonation of a terminal alkyne with a strong base (like NaNH₂) to form an acetylide anion. This nucleophile can then react with an alkyl halide. chemistrysteps.com To synthesize this compound, one could start with a terminal alkyne and add the remaining carbon chain that already contains a protected carboxyl group.
Direct Carboxylation with CO₂: In recent years, methods for the direct carboxylation of the C-H bond in terminal alkynes using CO₂ have been developed, often employing silver, copper, or other transition metal catalysts. researchgate.netmdpi.com This approach could theoretically be used on a C-11 terminal alkyne that already possesses a carboxylic acid at the other end of the chain, though chemoselectivity could be a challenge.
Elimination Reactions: Classic alkyne synthesis involves the dehydrohalogenation of a vicinal or geminal dihalide using a strong base. wikipedia.orgorgsyn.org To form the triple bond at the C-2 position, a precursor such as 2,3-dihalododecanedioic acid or 2,2-dihalododecanedioic acid (likely as an ester to protect the carboxyl groups) could be treated with a base like potassium hydroxide. wikipedia.orgorgsyn.org
Oxidation of Diols: The oxidation of but-2-yne-1,4-diol using reagents like chromium trioxide (CrO₃) in acid can produce acetylenedicarboxylic acid (but-2-ynedioic acid). researchgate.net This principle could be extended to a longer-chain analogue like dodec-2-yne-1,4-diol, though the synthesis of this specific diol precursor would be a necessary intermediate step.
Advanced Synthetic Routes
Modern organic synthesis emphasizes not only the successful construction of target molecules but also efficiency, selectivity, and sustainability. These principles are applicable to the synthesis of complex molecules like this compound.
In a molecule with multiple functional groups—two carboxylic acids and an alkyne—the ability to react one site while leaving the others unchanged is crucial. rsc.org
Protecting Groups: A key strategy is the use of protecting groups. For instance, the carboxylic acid groups can be converted to esters (e.g., methyl or ethyl esters) to prevent them from interfering with reactions intended for the alkyne moiety. These esters can then be hydrolyzed back to carboxylic acids at the end of the synthetic sequence.
Selective Reagents: The choice of reagent is critical for chemoselectivity. For example, specific catalysts can achieve the semi-hydrogenation of the alkyne to an alkene without reducing the carboxylic acid groups. researchgate.net Similarly, weak Lewis acids can catalyze esterification reactions without destabilizing other sensitive parts of the molecule. organic-chemistry.org The development of highly chemoselective procedures, such as those that can distinguish between alkenes and alkynes or react with specific C-H bonds, is an active area of research. rsc.orgorganic-chemistry.org
While this compound itself is an achiral molecule due to the linear geometry of the sp-hybridized alkyne carbons, stereoselectivity becomes highly relevant when considering reactions of the alkyne. The reduction of the triple bond is a prime example.
Z-Alkene Synthesis (cis): The partial hydrogenation of the alkyne can lead to the corresponding (Z)-dodec-2-enedioic acid. This stereochemical outcome is typically achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which delivers hydrogen to the same face of the alkyne (syn-addition). Organic photoreductants have also been developed for highly Z-selective alkyne reductions that tolerate a wide range of functional groups. chemrxiv.org
E-Alkene Synthesis (trans): To form the (E)-dodec-2-enedioic acid, a different set of reaction conditions is required. The dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849), is the classic method for the anti-addition of hydrogen, leading to the more stable trans-alkene. researchgate.net Ruthenium-catalyzed hydrosilylation followed by protodesilylation also provides a general method for the trans-reduction of alkynes. researchgate.net
The ability to control this stereochemical outcome is vital for synthesizing specific geometric isomers of this compound analogues for various applications. rsc.orgresearchgate.net
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of long-chain dicarboxylic acids.
Use of Renewable Feedstocks: There is growing interest in producing dicarboxylic acids from renewable resources. rsc.org Biological methods, such as the fermentation of long-chain alkanes or fatty acids using specific strains of yeast or bacteria, are established for producing saturated long-chain dicarboxylic acids like dodecanedioic acid. nih.govgoogle.comgoogle.com While direct fermentation to an unsaturated alkyne diacid is not common, the carbon backbone could potentially be sourced from renewable materials.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like direct C-H carboxylation with CO₂ are highly atom-economical as they incorporate the entire CO₂ molecule into the product. researchgate.netnih.gov
Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Palladium-catalyzed carbonylation reactions, for example, can be used to synthesize dicarboxylic acids efficiently. researchgate.net The development of robust and recyclable catalysts, such as silver nanoparticles for alkyne carboxylation, further enhances the green credentials of a synthesis. mdpi.com
Safer Solvents and Conditions: Traditional chemical syntheses can involve harsh conditions and toxic solvents. Green approaches favor milder reaction conditions, such as those found in biocatalytic processes, and the use of safer solvents or even solvent-free reactions. organic-chemistry.orgnih.gov
Catalytic Systems in this compound Synthesis
The synthesis of long-chain alkynedioic acids is accomplished through several catalytic platforms. The choice of methodology depends on factors such as desired purity, substrate availability, and environmental considerations. Modern synthetic chemistry provides routes through ruthenium-catalyzed metathesis, anodic coupling reactions, and biocatalytic transformations.
Enyne metathesis, a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, serves as a versatile method for constructing 1,3-dienes, which are precursors or structural analogues to unsaturated systems like this compound. organic-chemistry.org This reaction facilitates the coupling of an alkene and an alkyne. The process can be intermolecular (cross-enyne metathesis, CEYM) or intramolecular (ring-closing enyne metathesis, RCEYM). organic-chemistry.org
The catalytic cycle is typically initiated by a ruthenium carbene complex, such as a Grubbs-type catalyst. The mechanism involves the reaction of the metal carbene with the alkyne to form a metallacyclobutene intermediate. This intermediate then rearranges to a vinylcarbene species, which is a key player in the cycle. organic-chemistry.orgnih.gov This vinylcarbene can then react with an alkene partner to form the final 1,3-diene product, regenerating a ruthenium carbene to continue the catalytic process. acs.org The thermodynamic stability of the conjugated diene product often drives the reaction forward. organic-chemistry.org
The choice of ruthenium catalyst is critical and has evolved to include generations of Grubbs and Hoveyda-Grubbs catalysts, which offer varying levels of activity, stability, and functional group tolerance. organic-chemistry.orgresearchgate.net These catalysts are effective for a range of substrates, including those with functional groups like free hydroxyls. organic-chemistry.org
Table 1: Common Ruthenium Metathesis Catalysts
| Catalyst Name | Generation | Key Features |
| Grubbs Catalyst Gen I | First | The original benchmark, effective for a range of metathesis reactions. |
| Grubbs Catalyst Gen II | Second | Higher activity and better stability; broader substrate scope. |
| Hoveyda-Grubbs Catalyst | Second | Features a chelating benzylidene ether ligand, offering increased stability. |
| Grubbs Catalyst Gen III | Third | Contains a 3-bromopyridine (B30812) ligand for enhanced initiation rates. |
Electrochemical methods, particularly anodic coupling, present an alternative route for synthesizing dicarboxylic acids. The most well-known of these is the Kolbe electrolysis, a decarboxylative dimerization process. vedantu.comorganic-chemistry.org In a typical Kolbe reaction, the electrolysis of a carboxylate salt solution leads to the formation of a radical at the anode. This radical then undergoes decarboxylation (loss of CO₂) to form an alkyl radical. Two of these radicals then combine to form a symmetrical dimer. vedantu.comwikipedia.org
This technique is formally a decarboxylative dimerization of two carboxylic acids (or their carboxylate ions). wikipedia.org For the synthesis of a long-chain alkynedioic acid, this method could theoretically be applied by starting with a shorter-chain monocarboxylic acid that already contains the alkyne functionality. The dimerization would extend the carbon chain. If a mixture of two different carboxylates is used, a combination of products including an unsymmetrical dimer can be formed. wikipedia.org
Beyond the classical Kolbe reaction, other electrochemical transformations are being explored. These include non-decarboxylative methods that can, for instance, convert dicarboxylic acids into their cyclic anhydrides under mild conditions without requiring conventional dehydrating agents. nih.gov Research has also investigated the electrochemical reduction of dicarboxylic acids to form other valuable chemicals, highlighting the versatility of electrosynthesis in modern organic chemistry. nanoge.orgacs.org
Biocatalytic methods offer a sustainable and highly selective alternative to traditional chemical synthesis for producing long-chain dicarboxylic acids (LCDAs). osti.gov This approach often utilizes whole-cell biocatalysts, such as specific yeast strains, to convert renewable feedstocks like fatty acids or alkanes into valuable diacids. osti.govresearchgate.net
The key biochemical pathway is ω-oxidation. In microorganisms like Candida tropicalis, this process involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid to a carboxylic acid group. osti.govfraunhofer.de The first and often rate-limiting step is catalyzed by a cytochrome P450 monooxygenase enzyme system. osti.gov This is followed by further oxidation steps mediated by alcohol and aldehyde dehydrogenases to yield the α,ω-dicarboxylic acid.
A significant challenge in biocatalytic production is the concurrent β-oxidation pathway, which degrades both the fatty acid substrate and the dicarboxylic acid product for the organism's growth, thereby reducing the final yield. osti.govfraunhofer.de To overcome this, metabolic engineering strategies are employed. These include the targeted knockout of genes involved in the β-oxidation pathway or engineering fatty acid transporters to enhance substrate uptake and product yield. fraunhofer.denih.gov Research has demonstrated that such engineered strains can significantly increase the production of LCDAs. For example, engineered Escherichia coli has been used to produce C12 and C14 dicarboxylic acids from fatty acids. acs.org Similarly, modifying Candida tropicalis has led to substantial improvements in DCA yields. nih.gov
Table 2: Examples of Biocatalytic DCA Production
| Organism | Substrate | Product | Concentration | Reference |
| Engineered E. coli | C12 Fatty Acid (1 g/L) | C12 DCA | 159 mg/L | acs.org |
| Engineered E. coli | C14 Fatty Acid (1 g/L) | C14 DCA | 410 mg/L | acs.org |
| Candida tropicalis | Oleic Acid | Dicarboxylic Acids | up to 100 g/L | fraunhofer.de |
| Candida sorbophila DS02 | Dodecane | Dodecanedioic acid | >66 g/L (in fed-batch) | researchgate.net |
Combining chemocatalysis and biocatalysis represents a powerful hybrid approach. For instance, renewable vegetable oils can first be converted to long-chain alkanes via chemical hydrodeoxygenation, and these alkanes can then serve as the feedstock for microbial ω-oxidation to produce specific LCDAs like 1,12-dodecanedioic acid (DDDA). digitellinc.com
Chemical Reactivity and Transformation Pathways of Dodec 2 Ynedioic Acid
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond in Dodec-2-ynedioic acid is a site of high electron density, making it susceptible to a variety of addition reactions.
Hydrogenation Studies and Stereochemical Outcomes
Hydrogenation of the alkyne in this compound would be expected to reduce the triple bond. Depending on the catalyst and reaction conditions, this reduction can lead to either the corresponding (Z)-dodec-2-enedioic acid (cis-alkene) or dodecanedioic acid (the fully saturated diacid).
Partial Hydrogenation: The use of poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), typically results in the syn-addition of hydrogen, yielding the (Z)-alkene.
Complete Hydrogenation: More active catalysts, like palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere would likely lead to the complete reduction of the alkyne to an alkane, forming dodecanedioic acid.
Detailed research findings specifically for the hydrogenation of this compound, including yields and specific stereochemical outcomes, are not available in the reviewed literature.
Hydration and Hydrofunctionalization Reactions
The addition of water across the alkyne bond (hydration) is another expected reaction. Typically catalyzed by mercury salts in acidic conditions, this reaction would follow Markovnikov's rule. For an internal alkyne like this compound, this would lead to the formation of a ketone. The initial enol intermediate would tautomerize to the more stable keto form.
Other hydrofunctionalization reactions, such as hydrohalogenation or hydroboration-oxidation, would also be anticipated, leading to vinyl halides or, after oxidation, ketones at different positions.
Specific studies detailing the hydration or other hydrofunctionalization reactions of this compound are currently absent from the scientific literature.
Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)
Alkynes are known to participate in various cycloaddition reactions.
Diels-Alder Reaction: The alkyne in this compound could potentially act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. This would result in the formation of a cyclohexadiene derivative. The electron-withdrawing nature of the adjacent carboxylic acid groups would activate the alkyne towards this type of reaction.
Click Chemistry: The terminal alkyne counterpart of this compound would be a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, as an internal alkyne, this compound would not participate in the classic CuAAC reaction, which requires a terminal alkyne. It could potentially undergo other types of cycloadditions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) if incorporated into a strained ring system, but no such research has been reported.
No published research could be found that investigates the participation of this compound in Diels-Alder, click chemistry, or other cycloaddition reactions.
Reactions Involving the Carboxylic Acid Functionalities
The two carboxylic acid groups of this compound are expected to undergo the typical reactions of this functional group.
Esterification and Amidation Processes
Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid), both carboxylic acid groups can be converted to esters. The reaction proceeds via nucleophilic acyl substitution.
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines would lead to the formation of amides. This typically requires activation of the carboxylic acid (e.g., by conversion to an acyl chloride) or the use of coupling agents.
While these are fundamental organic reactions, specific examples with detailed conditions and yields for the esterification or amidation of this compound are not documented in the available literature. A study on the amidation of a similar long-chain carboxylic acid, n-dodecanoic acid, with various amines using Nb₂O₅ as a reusable Lewis acid catalyst has been reported, suggesting a potential catalytic route for the amidation of this compound.
Anhydride (B1165640) Formation and Related Cyclization Pathways
Dicarboxylic acids can undergo intramolecular dehydration to form cyclic anhydrides, particularly when a five- or six-membered ring can be formed. Given the long carbon chain in this compound, the formation of a simple monomeric cyclic anhydride under thermal conditions is highly unlikely due to the large ring size that would be required. Intermolecular dehydration could lead to polymeric anhydrides.
There is no literature available describing the formation of an anhydride from this compound. General principles of dicarboxylic acid chemistry suggest that intramolecular cyclization to a stable anhydride is not a favorable pathway for this molecule.
The chemical reactivity of this compound can be predicted with a high degree of confidence based on the well-established chemistry of alkynes and carboxylic acids. However, a thorough review of the scientific literature indicates a significant gap in experimental data specifically for this compound. The lack of published research on its hydrogenation, hydrofunctionalization, cycloaddition, esterification, amidation, and anhydride formation reactions presents an opportunity for future investigation into the chemistry of this bifunctional molecule.
Decarboxylation Mechanisms
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (–COOH) and the release of carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation often depends on the stability of the intermediate formed upon removal of the carboxyl group. While many carboxylic acids require harsh conditions to decarboxylate, those with specific structural features, such as a β-carbonyl group, undergo the reaction more readily. masterorganicchemistry.com
For alkynoic acids, such as this compound, metal-free decarboxylation methods have been developed to produce terminal alkynes. researchgate.netacs.org The mechanism for the decarboxylation of α,β-acetylenic carboxylic acids is thought to proceed through a different pathway than the cyclic mechanism observed for β-keto acids. masterorganicchemistry.comyoutube.com In the case of this compound, the presence of the triple bond adjacent to the carboxyl group influences its reactivity. The general mechanism for the decarboxylation of a β,γ-alkynoic acid involves the protonation of the triple bond, followed by the departure of carbon dioxide, leading to the formation of an allene (B1206475) intermediate, which then tautomerizes to the more stable conjugated diene. However, for an α,β-alkynoic acid like this compound, the reaction is less straightforward.
One proposed pathway for the decarboxylation of arylpropiolic acids, which are structurally related to this compound, involves the use of an amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This process is believed to occur via the formation of a zwitterionic intermediate, which facilitates the elimination of CO₂ to yield a terminal alkyne. researchgate.net If this were to occur with this compound, it would result in the formation of undec-1-ynoic acid.
It is important to note that the stability of the resulting carbanion or a related intermediate is a key factor in these reactions. wikipedia.org For this compound, the decarboxylation would likely occur at the carboxyl group at the C1 position due to the electronic influence of the adjacent alkyne.
Cross-Coupling and Polymerization Chemistry
The bifunctional nature of this compound, possessing two carboxylic acid groups and an internal alkyne, makes it a potentially valuable monomer for the synthesis of novel polymers. The carboxylic acid moieties can participate in condensation polymerization reactions such as polyesterification and polyamidation, while the alkyne group can be utilized for post-polymerization modification or to impart specific properties to the polymer backbone.
This compound as a Monomer in Polymer Synthesis
This compound can serve as a building block for various polymers. Its long aliphatic chain can provide flexibility and hydrophobicity, while the carboxylic acid groups offer sites for polymerization. The internal alkyne can introduce rigidity and a site for further chemical transformations.
Polyesters are a class of polymers formed through the condensation reaction between a dicarboxylic acid and a diol. youtube.com this compound, being a dicarboxylic acid, can in principle be used in polyesterification reactions with various diols to produce polyesters with an alkyne group in the repeating unit. The general reaction involves heating the dicarboxylic acid and a diol, often in the presence of a catalyst, to drive off water and form ester linkages. nih.gov
While specific studies on the polyesterification of this compound are not widely documented, the synthesis of polyesters from other long-chain dicarboxylic acids is well-established. mdpi.comresearchgate.net For instance, sebacic acid (a C10 dicarboxylic acid) is commonly used in the synthesis of biodegradable polyesters. nih.gov The presence of the alkyne in this compound could lead to polyesters with unique thermal and mechanical properties, as well as the potential for cross-linking or functionalization via the triple bond. The synthesis of polyesters from 2-pyrone-4,6-dicarboxylic acid, a rigid, unsaturated dicarboxylic acid, demonstrates the utility of non-standard monomers in creating polymers with specific properties like strong adhesion. rsc.org
Below is a table representing typical conditions for polyesterification using various dicarboxylic acids, which could be analogous to reactions involving this compound.
| Dicarboxylic Acid | Diol | Catalyst | Temperature (°C) | Resulting Polymer |
| Adipic Acid | 1,4-Butanediol | H₃PO₄ | 150-200 | Poly(butylene adipate) |
| Sebacic Acid | 1,4-Butanediol | H₂SO₄ | 160-220 | Poly(butylene sebacate) |
| 2,5-Furandicarboxylic Acid | 1,6-Hexanediol | Ti(OBu)₄ | 180-240 | Poly(hexamethylene furanoate) |
| Terephthalic Acid | Ethylene Glycol | Sb₂O₃ | 240-280 | Poly(ethylene terephthalate) |
This table presents representative data from polyesterification literature and does not include this compound due to a lack of specific studies.
Polyamidation is a condensation reaction between a dicarboxylic acid and a diamine, yielding a polyamide and water. libretexts.org Similar to polyesterification, this compound is a potential monomer for the synthesis of polyamides. These polymers would feature a recurring alkyne moiety, which could influence the material's properties, such as its thermal stability and potential for cross-linking.
The synthesis of polyamides from various dicarboxylic acids, including those with aromatic and aliphatic structures, is a mature field. researchgate.netgoogle.comrsc.org For example, the reaction of adipic acid with hexamethylenediamine (B150038) is the basis for the production of Nylon 6,6. The introduction of an alkyne group into the polymer backbone, as would be the case with this compound, could lead to materials with enhanced rigidity and the ability to undergo further reactions, such as click chemistry.
The following table shows examples of polyamidation reactions with different dicarboxylic acids, illustrating the general conditions that could be applied to this compound.
| Dicarboxylic Acid | Diamine | Catalyst | Temperature (°C) | Resulting Polymer |
| Adipic Acid | Hexamethylenediamine | None (salt formation) | 250-280 | Polyamide 6,6 |
| Sebacic Acid | Hexamethylenediamine | None | 220-260 | Polyamide 6,10 |
| Terephthaloyl chloride | 1,4-Phenylenediamine | None | 0-25 | Poly(p-phenylene terephthalamide) |
| 2,5-Furandicarboxylic Acid | Hexamethylenediamine | None | 260-300 | Poly(hexamethylene furanamide) |
This table presents representative data from polyamidation literature and does not include this compound due to a lack of specific studies.
Derivatization for Macromolecular Architectures
The derivatization of monomers to create complex macromolecular architectures such as star-shaped, branched, or dendritic polymers is a key area of polymer chemistry. While there is limited specific information in the public domain regarding the derivatization of this compound for these purposes, its structure offers potential avenues for such modifications.
One general approach could involve the conversion of the carboxylic acid groups into more reactive derivatives, such as acid chlorides or esters, to facilitate controlled polymerization. The alkyne group also presents a versatile handle for derivatization. For example, it could undergo aza-Michael addition or be used in thiol-yne "click" reactions to attach side chains or link polymer arms together, leading to more complex architectures. The synthesis of dendronized polymers often relies on the iterative attachment of dendritic wedges to a polymer backbone, a strategy that could potentially be adapted for polymers derived from this compound.
Supramolecular Assembly Applications
Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The molecular structure of this compound makes it an interesting candidate for forming such assemblies.
Key features that could drive the supramolecular assembly of this compound include:
Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming extensive networks.
Van der Waals Interactions: The long C₁₂ aliphatic chain can lead to significant van der Waals forces, promoting packing and ordering.
π-π Stacking: The carbon-carbon triple bond provides a region of π-electron density that could participate in stacking interactions with other alkynes or aromatic systems.
Studies on the self-assembly of other long-chain molecules, such as fatty acids and their derivatives, have shown that they can form a variety of structures, including micelles, vesicles, and lamellar phases in solution and in the solid state. nih.gov Similarly, research on alkynylgold(I) complexes with long alkyl chains has demonstrated that these components can drive the formation of complex, ordered aggregates. nih.gov By analogy, it is plausible that this compound could self-assemble into well-defined supramolecular structures, potentially with applications in materials science, such as in the formation of gels, liquid crystals, or functional thin films. The precise nature of these assemblies would depend on factors like solvent, temperature, and pH.
Spectroscopic and Computational Characterization of Dodec 2 Ynedioic Acid Systems
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure and probing the molecular environment of dodec-2-ynedioic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon framework and the chemical environment of protons within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid protons are highly deshielded and typically appear as a broad singlet in the region of 10-12 ppm. libretexts.org The protons on the carbons adjacent to the carboxylic acid group and the alkyne moiety would also exhibit characteristic chemical shifts. Protons on the carbon alpha to a carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org The long alkyl chain will produce a complex series of overlapping multiplets in the 1.2-1.6 ppm region, typical for long-chain hydrocarbons. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to be the most downfield, typically appearing in the 160-180 ppm range. libretexts.org The sp-hybridized carbons of the alkyne group have characteristic chemical shifts between 70 and 110 ppm. oregonstate.edu The carbons of the long alkyl chain will appear in the range of 20-35 ppm. aocs.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carboxyl) | 175-185 |
| C2 (Alkyne) | 70-90 |
| C3 (Alkyne) | 70-90 |
| C4 | 25-35 |
| C5-C10 | 28-30 |
| C11 | 25-35 |
| C12 (Carboxyl) | 175-185 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong C=O stretching absorption should appear around 1700-1725 cm⁻¹. The C≡C triple bond stretch, while sometimes weak in symmetrical alkynes, is expected to absorb in the 2100-2260 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the C≡C triple bond stretch, which often gives a strong signal even when it is weak in the IR spectrum. researchgate.net The C=O stretch will also be visible, typically in the same region as in the IR spectrum. The various C-H and C-C single bond stretches and bends will appear in the fingerprint region below 1500 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C≡C (Alkyne) | Stretching | 2100-2260 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural determination. For dicarboxylic acids, electron ionization (EI) and electrospray ionization (ESI) are common techniques.
Under electron ionization, dicarboxylic acids often undergo fragmentation through the loss of water (M-18), the carboxyl group (M-45), and cleavage of the alkyl chain. nih.gov The fragmentation of long-chain dicarboxylic acids can be complex, but key fragments can provide structural information. nih.gov In negative ion ESI-MS/MS, dicarboxylic acids readily lose CO₂ from the deprotonated molecule [M-H]⁻. researchgate.net
Expected Key Fragment Ions in the Mass Spectrum of this compound
| Fragmentation Process | Resulting Ion |
|---|---|
| Loss of water | [M-H₂O]⁺ |
| Loss of a carboxyl group | [M-COOH]⁺ |
| Decarboxylation | [M-CO₂]⁺ |
| Alpha-cleavage | Various alkyl chain fragments |
While the crystal structure of this compound itself may not be readily available, the study of its derivatives or similar long-chain dicarboxylic acids by X-ray crystallography can provide valuable information about its solid-state conformation and packing. Long-chain carboxylic acids typically crystallize in a layered structure, with the molecules aligned in an all-trans conformation to maximize van der Waals interactions between the alkyl chains. researchgate.net The carboxylic acid groups form hydrogen-bonded dimers, creating a head-to-head arrangement. researchgate.net The presence of the rigid alkyne unit in this compound will influence the packing and may lead to different polymorphic forms.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the exploration of conformational landscapes.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. DFT calculations can be employed to determine the most stable conformers of this compound in the gas phase and in solution. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. researchgate.net The calculated energies of different conformers can reveal the flexibility of the molecule and the potential for intramolecular hydrogen bonding between the two carboxylic acid groups, which can influence its chemical reactivity. nih.gov The use of DFT in conjunction with experimental data provides a comprehensive understanding of the structural and electronic properties of this compound. mit.edumdpi.com
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules and understand their dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations, their relative energies, and the transitions between them, thus providing a detailed picture of the molecule's flexibility and preferred shapes.
A typical MD simulation setup for this compound would involve placing the molecule in a simulation box, often with a solvent to mimic condensed-phase conditions, and applying a force field to describe the interatomic interactions. The simulation would then be run for a sufficient time to sample a representative range of conformations.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description |
| Force Field | General Amber Force Field (GAFF) or similar |
| Solvent Model | TIP3P or SPC/E water model |
| System Size | One this compound molecule in a cubic box of water |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |
| Simulation Time | 100 ns or longer to ensure adequate conformational sampling |
| Time Step | 2 fs |
The analysis of the MD trajectory would involve monitoring various geometric parameters, such as dihedral angles and the end-to-end distance of the carbon chain. This analysis would reveal the most stable conformers and the energy barriers between them. It is anticipated that in a non-polar environment, the molecule might adopt more extended conformations, while in a polar solvent like water, intramolecular hydrogen bonding between the two carboxylic acid groups could favor more compact or folded structures.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, such as Density Functional Theory (DFT), are essential for investigating the mechanisms of chemical reactions at the electronic level. These methods allow for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For this compound, several reactions could be of interest for quantum chemical investigation. One such reaction is the intramolecular cyclization, where one carboxylic acid group could potentially add across the triple bond. Another important reaction to study would be the decarboxylation of the diacid.
To study a reaction mechanism, a series of quantum chemical calculations would be performed to locate the minimum energy structures of the reactants and products, as well as the transition state structure for each step of the proposed mechanism. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Table 2: Hypothetical Calculated Activation Energies for a Proposed Reaction of this compound
| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Step 1 | Proton transfer from one carboxyl group to the other | 15.2 |
| Step 2 | Nucleophilic attack of the carboxylate on the alkyne | 25.8 |
| Transition State 1 | Four-membered ring transition state | 35.5 |
| Transition State 2 | Concerted decarboxylation and cyclization | 42.1 |
Note: The values in this table are illustrative and represent the type of data that would be generated from a quantum chemical study. Actual values would require specific calculations.
These theoretical calculations can help to distinguish between different possible reaction pathways and identify the most favorable one. Furthermore, the analysis of the electronic structure of the transition states can provide insights into the nature of the bond-breaking and bond-forming processes.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. The accuracy of these predictions has significantly improved with the development of advanced theoretical methods and computational power.
For this compound, the prediction of its ¹H and ¹³C NMR spectra would be crucial for its characterization. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation and the presence of functional groups. Similarly, the prediction of its IR spectrum would help to identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the carboxylic acids, the C=O stretch, and the C≡C stretch of the alkyne.
The general workflow for predicting spectroscopic properties involves first optimizing the geometry of the molecule using a suitable quantum chemical method (e.g., DFT). Then, the NMR shielding tensors or the vibrational frequencies and intensities are calculated at the optimized geometry.
Table 3: Predicted Spectroscopic Data for a Plausible Conformer of this compound
| Spectroscopic Data | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| -COOH | 10.0 - 12.0 |
| -CH₂- (adjacent to C≡C) | 2.5 - 3.0 |
| -CH₂- (aliphatic chain) | 1.2 - 1.6 |
| ¹³C NMR Chemical Shift (ppm) | |
| -COOH | 170 - 180 |
| -C≡C- | 70 - 90 |
| -CH₂- | 20 - 40 |
| IR Vibrational Frequency (cm⁻¹) | |
| O-H stretch (broad) | 2500 - 3300 |
| C=O stretch | 1700 - 1725 |
| C≡C stretch | 2100 - 2260 |
Note: These are typical ranges for the respective functional groups and a more precise prediction would require specific quantum chemical calculations for the various stable conformers of this compound.
Role of Dodec 2 Ynedioic Acid in Biosynthetic Pathways and Natural Products Non Human Focus
Enzymatic Synthesis and Biotransformation Pathways
Direct enzymatic synthesis pathways leading specifically to Dodec-2-ynedioic acid have not been characterized. However, the broader fields of microbial dicarboxylic acid production and enzyme-mediated alkyne metabolism provide a framework for its potential biosynthesis.
Microorganisms, particularly yeasts and bacteria, are capable of producing a variety of dicarboxylic acids (DCAs). rsc.org Several yeast species, including Candida tropicalis and Yarrowia lipolytica, can generate long-chain DCAs from corresponding n-alkanes or fatty acids. nih.govtandfonline.com The primary pathway involves the ω-oxidation of a fatty acid or alkane to introduce a carboxylic acid group at the terminal (ω) carbon. For instance, engineered strains of C. tropicalis have been shown to produce dodecanedioic acid (C12 DCA) from n-dodecane at high yields. nih.govtandfonline.com A mutant strain of Candida cloacae also demonstrated the ability to produce various DCAs, with n-dodecane yielding dodecanedioic acid. tandfonline.comoup.com
The general process begins with the hydroxylation of the terminal methyl group by a cytochrome P450 monooxygenase system, followed by subsequent oxidations by alcohol and aldehyde dehydrogenases to form the dicarboxylic acid. nih.gov While these processes are well-documented for saturated and some unsaturated DCAs, their applicability to an alkyne-containing substrate like that required for this compound is not reported.
Table 1: Examples of Microbial Dicarboxylic Acid Production
| Microorganism | Substrate | Product | Typical Yield | Reference |
|---|---|---|---|---|
| Candida tropicalis (engineered) | n-Dodecane | Dodecanedioic acid (C12 DCA) | 140 g/L | nih.gov |
| Candida cloacae 310 | n-Dodecane | Dodecanedioic acid (C12 DCA) | 2.28 g/L | tandfonline.com |
| Candida cloacae M-1 (mutant) | n-Hexadecane | Hexadecanedioic acid (C16 DCA) | 29.3 g/L | oup.com |
The metabolism of a compound like this compound would require enzymes capable of acting on both alkyne and dicarboxylic acid structures.
Alkyne Metabolism: The metabolism of alkynes often involves oxidation of the carbon-carbon triple bond, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes. ontosight.ainih.gov This oxidation can produce highly reactive intermediates such as ketenes. nih.govnih.gov In some cases, enzymes can hydrate (B1144303) the triple bond to form enols or reduce it to an alkene or alkane. ontosight.ai The interaction of acetylenic compounds with CYP enzymes can also lead to mechanism-based inactivation of the enzyme itself. nih.govnih.gov
Dicarboxylic Acid Metabolism: Once formed, dicarboxylic acids are typically metabolized via β-oxidation. In many organisms, the β-oxidation of long-chain DCAs occurs preferentially in peroxisomes rather than mitochondria. nih.gov This process shortens the carbon chain by removing two-carbon acetyl-CoA units. nih.gov The key enzymes in the peroxisomal β-oxidation of a C16 dicarboxylic acid have been identified and include acyl-CoA oxidase (ACOX1), L- and D-bifunctional proteins (LBP, DBP), and sterol carrier protein X. nih.gov
Table 2: Key Enzyme Classes in Alkyne and Dicarboxylic Acid Metabolism
| Enzyme Class | Function | Relevance | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) | Oxidizes a wide range of substrates, including fatty acids and alkynes. mdpi.com | Potential role in the initial formation or subsequent modification of the alkyne group. ontosight.ainih.gov | ontosight.ainih.govmdpi.com |
| Alkyne Hydratase | Catalyzes the addition of water across a triple bond. | A potential pathway for metabolizing the alkyne functional group. ontosight.ai | ontosight.ai |
| Acyl-CoA Oxidase (ACOX) | Catalyzes the first step of peroxisomal β-oxidation of dicarboxylyl-CoAs. | Initiates the degradation of the dicarboxylic acid chain. nih.govjci.org | nih.govjci.org |
| Bifunctional Protein (EHHADH, HSD17B4) | Possesses hydratase and dehydrogenase activities in the β-oxidation cycle. | Continues the degradation process initiated by ACOX. nih.gov | nih.gov |
Intermediacy in Broader Non-Human Metabolic Networks
While this compound itself is not a recognized intermediate in major metabolic pathways, the metabolism of dicarboxylic acids in general is an established, albeit often minor, metabolic route. jci.org Dicarboxylic acids are typically formed via the ω-oxidation of monocarboxylic fatty acids, a process that occurs in the endoplasmic reticulum. nih.gov
The resulting DCAs are subsequently chain-shortened through β-oxidation, primarily in peroxisomes. nih.govjci.org This process degrades the DCA into shorter-chain DCAs and acetyl-CoA. Ultimately, this can lead to the formation of succinyl-CoA, a key intermediate in the Krebs (TCA) cycle. jci.orgresearchgate.net Through its conversion to succinyl-CoA, dicarboxylic acid metabolism can serve an anaplerotic role, replenishing the intermediates of the central energy-producing cycle. researchgate.net This pathway becomes more significant when standard fatty acid β-oxidation is impaired. researchgate.net
Ecological Significance and Role as a Signaling Molecule
There is no information in the scientific literature to suggest that this compound has any specific ecological significance or functions as a signaling molecule in non-human organisms.
In a broader context, certain dicarboxylic acids are fundamentally important in ecological and physiological processes. A major example is the C4 dicarboxylic acid pathway of photosynthesis, an adaptation in some plants that enhances carbon fixation efficiency in environments with high temperatures and low moisture. nih.gov However, a specific ecological function for a long-chain acetylenic dicarboxylic acid like this compound remains unknown.
Information Scarcity Precludes In-Depth Article on this compound
Despite a comprehensive search for scientific literature and data, a detailed article on the chemical compound This compound cannot be generated at this time due to a significant lack of available information. Extensive database searches for this specific molecule, including its synthesis, properties, and applications, have yielded insufficient results to construct a scientifically rigorous and informative piece as per the requested outline.
The inquiry for "this compound" appears to specify a C12 dicarboxylic acid with a carbon-carbon triple bond at the second position. While related compounds such as Dodecanedioic acid (a saturated C12 dicarboxylic acid) and But-2-ynedioic acid (also known as acetylenedicarboxylic acid, a C4 unsaturated dicarboxylic acid) are well-documented and have numerous applications, information on the specific structural isomer requested is not readily found in publicly accessible chemical and scientific databases.
A search on some chemical supplier platforms provides a listing for "this compound" with a CAS number of 821-37-4. However, further investigation of this CAS number and compound name across a wider range of scientific and commercial databases does not provide any concrete data regarding its synthesis, physical or chemical properties, or any research into its potential applications in polymer science or as a building block for complex molecules.
Without reliable and verifiable data, it is impossible to produce an article that meets the required standards of being thorough, informative, and scientifically accurate. The creation of content discussing its use in polymers, as a specialty monomer, or as a building block in fine chemical synthesis would be purely speculative and would not adhere to the factual basis required for a scientific article.
Therefore, until more research on this compound is published and made publicly available, the development of the requested article on its "Advanced Applications and Functional Materials" remains unfeasible.
Advanced Applications and Functional Materials Derived from Dodec 2 Ynedioic Acid
Materials Science Applications
Development of Nanoparticles and Composite Materials
There is currently no available research demonstrating the use of Dodec-2-ynedioic acid in the development of nanoparticles or composite materials. The functional groups present in the molecule could theoretically act as capping agents or monomers in polymerization for composite fabrication; however, no studies have been published to validate these potential uses.
Surface Modification and Coating Technologies
The potential of this compound for surface modification and in the development of coating technologies has not been explored in the current body of scientific literature. Its long-chain structure and terminal carboxylic acid groups could, in principle, allow it to anchor to surfaces and form self-assembled monolayers or polymeric coatings, but experimental evidence is lacking.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the use of organic linkers to create porous, crystalline structures. While dicarboxylic acids are a common class of linkers for MOF and COF synthesis, there are no published examples of the use of this compound for this purpose. The length and flexibility of its carbon chain may present challenges to the formation of ordered, crystalline frameworks. Further research would be needed to determine its suitability as a linker in these advanced materials.
Future Perspectives and Emerging Research Avenues for Dodec 2 Ynedioic Acid
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the design and synthesis of molecules like Dodec-2-ynedioic acid. Machine learning (ML) algorithms, powered by vast datasets of chemical reactions and molecular properties, offer unprecedented tools for accelerating research and development. openaccesspub.orgnih.gov
Generative AI models can explore vast chemical spaces to design novel derivatives of this compound with tailored properties. By inputting desired characteristics—such as specific solubility, thermal stability, or reactivity—these models can propose new molecular structures that are optimized for a particular function. This approach significantly shortens the traditional design-make-test-analyze (DMTA) cycle, which can reduce the time to discover new materials from months to weeks. researchgate.net
Furthermore, ML can predict the outcomes of chemical reactions, including synthesis yields and the formation of byproducts. nih.gov For this compound, this means that synthetic routes can be optimized in silico before any lab work is undertaken. Algorithms like Random Forests or Graph Neural Networks can analyze potential reaction pathways, identify the most efficient catalysts, and predict optimal reaction conditions, thereby saving resources and minimizing waste. nih.gov This predictive power extends to the properties of resulting polymers, where AI can forecast the mechanical and thermal characteristics of materials derived from this dicarboxylic acid.
| AI/ML Technique | Specific Application to this compound | Potential Impact |
|---|---|---|
| Generative Models | Design of novel derivatives for targeted applications (e.g., polymers, pharmaceuticals). | Accelerated discovery of new functional materials. |
| Reaction Prediction Algorithms | Optimization of synthesis pathways for the acid and its transformations. | Higher yields, reduced byproducts, and lower costs. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physical, chemical, and biological properties of derivatives. openaccesspub.org | Efficient screening of candidates for specific functions. |
| Automated Mechanism-Informed Modeling | Elucidation of complex reaction mechanisms involving the alkyne group. | Deeper fundamental understanding and control of reactivity. |
Development of Novel Catalytic Systems for this compound Transformations
The reactivity of this compound is centered around its two carboxylic acid groups and the internal alkyne function. The development of novel catalytic systems is crucial for selectively transforming these groups to create a diverse range of valuable chemicals and materials. Future research will likely focus on catalysts that offer high selectivity, efficiency, and sustainability.
Drawing parallels from shorter-chain alkynedioic acids like acetylenedicarboxylic acid, research could explore copper and silver-based catalysts for carboxylation reactions. wikipedia.org However, for a long-chain molecule like this compound, the key lies in transformations of the existing structure. This includes:
Selective Hydrogenation: Designing catalysts that can selectively reduce the alkyne to a cis-alkene (Z-dodec-2-enedioic acid), a trans-alkene (E-dodec-2-enedioic acid), or fully to the alkane (dodecanedioic acid) is a significant goal. This would provide access to a family of related monomers with different geometric and physical properties for polymer synthesis. Heterogeneous catalysts based on palladium, nickel, or rhodium nanoparticles with specific support materials or ligands will be instrumental.
Polymerization Catalysts: The alkyne group can participate in polymerization reactions. Catalysts based on transition metals like rhodium or iridium could enable the synthesis of novel conjugated polymers.
Click Chemistry: The alkyne function is a prime handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Developing robust, reusable catalysts for these reactions would allow this compound to be easily "clicked" onto other molecules or polymer backbones to create complex functional materials.
Metal-Organic Frameworks (MOFs): MOFs can be used both as catalysts and as materials derived from dicarboxylic acids. nih.gov Future work could involve designing MOFs with catalytic sites capable of transforming the alkyne group of an encapsulated this compound molecule or using the acid itself as a linker to build new catalytic frameworks.
Exploration of Sustainable Production Methods
The chemical industry's shift towards green and sustainable processes has put a spotlight on bio-based production routes for platform chemicals. Long-chain dicarboxylic acids (LCDAs), traditionally derived from petrochemical sources, are prime candidates for biotechnological synthesis from renewable feedstocks. nih.gov
The most promising sustainable route to α,ω-dicarboxylic acids, such as the saturated analogue dodecanedioic acid, is through the microbial fermentation of plant oils. nih.gov This established bio-based process provides a clear blueprint for the future sustainable production of related compounds. The key steps involve:
Feedstock: Utilizing renewable plant oils, such as rapeseed or palm oil, which are rich in fatty acids like oleic acid. fraunhofer.de
Microorganism: Employing oleaginous yeasts, particularly strains of Candida tropicalis or the non-pathogenic Yarrowia lipolytica, which naturally possess the necessary metabolic pathways. fraunhofer.de
Metabolic Pathway: The synthesis occurs via the ω-oxidation pathway. In a series of enzymatic reactions, the terminal methyl group of a fatty acid is oxidized first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, yielding an α,ω-dicarboxylic acid. fraunhofer.de
Strain Engineering: A critical aspect of process viability is the use of genetic engineering to improve yields. nih.gov This primarily involves knocking out the genes responsible for the β-oxidation pathway, which is the cell's natural mechanism for degrading fatty acids and dicarboxylic acids for energy. By blocking this degradation pathway, the dicarboxylic acid product accumulates in the cell and can be harvested in high concentrations. fraunhofer.de
While this method directly produces saturated dicarboxylic acids, future research could focus on engineering microorganisms that can synthesize unsaturated or alkyne-containing fatty acids, or developing biocatalytic or chemo-catalytic steps to introduce the alkyne functionality into a bio-derived dodecanedioic acid backbone. openaccesspub.org Furthermore, exploring the use of CO2 as a one-carbon source for building up chemical backbones represents a frontier in sustainable chemistry. biofueljournal.com
| Component | Example/Description | Function |
|---|---|---|
| Microorganism | Candida tropicalis, Yarrowia lipolytica | Hosts the metabolic pathways for converting fatty acids. fraunhofer.de |
| Key Pathway | ω-Oxidation | Converts the terminal methyl group of a fatty acid into a carboxylic acid. fraunhofer.de |
| Primary Enzymes | Cytochrome P450 monooxygenase, alcohol dehydrogenase, aldehyde dehydrogenase | Catalyze the sequential oxidation steps in the ω-oxidation pathway. |
| Engineering Target | β-Oxidation Pathway | Blocking this degradation pathway prevents loss of the final product and increases yield. fraunhofer.de |
| Renewable Feedstock | Vegetable oils (e.g., rapeseed oil, palm oil) | Provides the initial long-chain fatty acid substrate. fraunhofer.de |
Advanced Characterization Techniques for In-situ Reaction Monitoring
Understanding and optimizing the transformations of this compound requires precise knowledge of reaction kinetics, intermediates, and mechanisms. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring are essential for gaining this insight in real-time. These methods avoid the potential inaccuracies of traditional offline analysis where samples are removed and quenched.
For this compound, several techniques are particularly valuable:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are highly effective for monitoring changes in functional groups. The C≡C triple bond of the alkyne has a characteristic and often strong signal in the Raman spectrum and a weaker signal in the IR spectrum. During a reaction like hydrogenation or polymerization, the disappearance of this alkyne peak and the appearance of new peaks (e.g., C=C for alkene or C-C for alkane) can be tracked in real-time to determine reaction rates and endpoints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for elucidating molecular structures in solution. It can be used to unambiguously identify transient intermediates and products formed during a reaction, providing a detailed mechanistic picture that other techniques cannot.
Fluorescence Spectroscopy: For certain reactions, particularly in the solid state or in the formation of conjugated polymers, changes in the electronic structure can lead to the emergence or quenching of fluorescence. This can be a highly sensitive method for tracking the progress of photocycloaddition or polymerization reactions.
| Technique | Information Provided | Ideal Application for this compound | Limitations |
|---|---|---|---|
| FTIR/Raman | Changes in functional groups (C≡C, C=O, C=C). | Monitoring hydrogenation, polymerization, or esterification. | May be difficult to distinguish between similar species. |
| NMR | Detailed structural information of all species in solution. | Identifying reaction intermediates and determining product ratios. | Lower sensitivity and not easily applied to solid-state reactions. |
| Fluorescence | Changes in electronic structure and conjugation. | Monitoring the formation of fluorescent polymers or materials. | Only applicable if the reactants, intermediates, or products are fluorescent. |
Expanding the Scope of Derived Functional Materials
This compound is a highly promising monomer for the creation of advanced functional materials. Its unique structure, combining a long, flexible ten-carbon aliphatic chain with a rigid alkyne unit and two terminal carboxylic acid groups, allows for the design of polymers with a unique combination of properties.
The carboxylic acid groups enable its use in the synthesis of polyesters and polyamides, which are important classes of commercial polymers. nih.gov For example, the saturated analogue, dodecanedioic acid, is a known monomer for specialty nylons like nylon 6,12. By using this compound, novel polyamides could be created where the alkyne group remains in the polymer backbone. This embedded functionality can be used for subsequent cross-linking to enhance thermal and mechanical properties or for attaching other functional molecules. ontosight.ai
Emerging applications for materials derived from this compound include:
Phase Change Materials (PCMs): Esters of dicarboxylic acids are known to function as PCMs, which store and release large amounts of thermal energy during melting and freezing. wikipedia.orgscitepress.org These materials are critical for thermal management in electronics, buildings, and textiles. The long aliphatic chain of this compound suggests its derivatives could have suitable phase transition temperatures and high latent heat storage capacities. youtube.com
Self-Healing Polymers: The alkyne groups within a polymer matrix can be used as latent cross-linking sites. For instance, upon damage, a catalyst could be released to trigger a cross-linking reaction (like cycloaddition) across the crack interface, thereby healing the material.
Liquid Crystals: Molecules with both rigid (the alkyne) and flexible (the aliphatic chain) segments are classic candidates for forming liquid crystalline phases. Polymers based on this compound could exhibit such properties, making them suitable for applications in displays and sensors.
Biomedical Materials: Polyesters derived from dicarboxylic acids can be biodegradable and biocompatible, making them suitable for applications like drug delivery systems and scaffolds for tissue engineering. mdpi.comontosight.ai The alkyne group could serve as a handle for attaching bioactive molecules.
| Material Class | Key Structural Feature Utilized | Potential Application |
|---|---|---|
| Specialty Polyamides/Polyesters | Carboxylic acid groups for polymerization; alkyne for cross-linking. | High-performance engineering plastics and fibers. nih.gov |
| Phase Change Materials (PCMs) | Long aliphatic chain for thermal energy storage. | Thermal management, smart textiles, energy storage. scitepress.org |
| Self-Healing Polymers | Alkyne group for triggered cross-linking reactions. | Durable coatings, aerospace components, and electronics. |
| Liquid Crystalline Polymers | Rigid alkyne segment and flexible aliphatic chain. | Optical films, sensors, and actuators. |
| Biocompatible Polymers | Ester linkages for biodegradability; alkyne for bio-conjugation. | Drug delivery, tissue engineering scaffolds. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
